6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole
Overview
Description
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C17H19N3O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methoxy and methylsulfinyl groups.
Mechanism of Action
Target of Action
The primary target of this compound is the H+/K+ ATPase enzyme . This enzyme, also known as the gastric proton pump, is located in the stomach’s parietal cells. It plays a crucial role in the final step of gastric acid secretion.
Mode of Action
The compound acts as an inhibitor of the H+/K+ ATPase enzyme . By binding to this enzyme, it prevents the exchange of H+ ions with K+ ions, a process necessary for the production of gastric acid. This results in a decrease in gastric acid secretion, thereby increasing the pH within the stomach.
Pharmacokinetics
It is known that the compound has amolecular weight of 345.42 and a density of 1.331±0.06 g/cm3 . It is also known that the compound is solid at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole on cells are diverse and depend on the specific cellular context. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole is complex and involves multiple steps. This compound can bind to various biomolecules, leading to changes in their function . It can also inhibit or activate enzymes, leading to changes in the biochemical reactions they catalyze . Additionally, this compound can influence gene expression, leading to changes in the levels of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole can change over time. This compound is stable under normal conditions , but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole in animal models can vary depending on the dosage. At low doses, this compound may have beneficial effects, while at high doses, it may cause toxic or adverse effects
Metabolic Pathways
6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole is involved in various metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole within cells and tissues are complex processes that involve various transporters and binding proteins . This compound can also affect its own localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole can affect its activity or function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Reaction Conditions: The reaction is carried out in methanol with the addition of a sodium hydroxide solution (60-80% concentration). The mixture is stirred and heated to 85-90°C for 2-3 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a proton pump inhibitor.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A widely used proton pump inhibitor with a similar structure but different substituents.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Uniqueness
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other proton pump inhibitors. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles .
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUVTRNLJLQRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784143-42-6 | |
Record name | N-Methyl omeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784143426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-N-Methyl Omeprazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NGW5T64G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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